N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE
Description
N-[(2,5-Dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic carboxamide derivative featuring a furan ring substituted with methyl groups at the 2- and 5-positions, linked via a methylene bridge to a 5-methyl-1,2-oxazole-4-carboxamide moiety. The compound combines two distinct heterocyclic systems (furan and oxazole), which are known for their electronic and steric properties, making it of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-7-4-10(8(2)16-7)5-13-12(15)11-6-14-17-9(11)3/h4,6H,5H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJWBUGLJULWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2=C(ON=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan and oxazole precursors. One common method involves the reaction of 2,5-dimethylfuran with appropriate reagents to introduce the methyl group at the 3-position. This is followed by the formation of the oxazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The oxazole ring can be reduced under specific conditions to form dihydrooxazoles.
Substitution: The methyl groups on the furan and oxazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted furans, oxazoles, and their derivatives, which can be further utilized in different applications .
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound serves as a promising scaffold for the development of new pharmaceuticals. Its unique structural features allow it to interact with various biological targets, making it a candidate for creating drugs with enhanced efficacy and specificity. Research has shown that derivatives of oxazole compounds exhibit significant biological activities, including antimicrobial and anti-inflammatory properties.
Case Study: Antibacterial Activity
A study investigated the antibacterial properties of oxazole derivatives similar to N-[(2,5-Dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide. The results indicated that these compounds demonstrated effective inhibition against various strains of bacteria, suggesting their potential as new antibiotic agents .
Materials Science
Synthesis of Novel Materials
this compound can be utilized in the synthesis of materials with specific electronic or optical properties. The incorporation of furan and oxazole moieties into polymer matrices can enhance their conductivity and photonic properties.
Case Study: Conductive Polymers
Research has shown that incorporating oxazole derivatives into polymer blends can significantly improve their electrical conductivity. This application is particularly relevant in the development of organic electronic devices such as sensors and solar cells .
Biological Studies
Biochemical Probes
The compound can act as a probe in biochemical assays to study enzyme interactions and other biological processes. Its ability to selectively bind to specific enzymes allows researchers to investigate metabolic pathways and enzyme kinetics.
Case Study: Enzyme Inhibition
In a study focusing on enzyme inhibition, this compound was tested against a panel of enzymes involved in metabolic disorders. The findings revealed that the compound inhibited key enzymes effectively, indicating its potential role in therapeutic applications for metabolic diseases .
Mechanism of Action
The mechanism of action of N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The furan and oxazole rings play a crucial role in its binding affinity and specificity. The carboxamide group can form hydrogen bonds with target molecules, enhancing its efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on pyrazole-carboxamide derivatives synthesized via carbodiimide-mediated coupling (EDCI/HOBt) . Though the target compound differs in its core heterocycles (furan and oxazole vs. pyrazole), comparisons can be drawn based on substituent effects, synthetic methodologies, and physicochemical properties.
Structural and Functional Group Comparisons
- Core Heterocycles: Target Compound: Contains a furan (oxygen-containing) and oxazole (nitrogen- and oxygen-containing) ring. Analogues (3a–3p): Pyrazole-based carboxamides with chloro, cyano, and aryl substituents. These groups influence electronic properties and intermolecular interactions (e.g., cyano groups enhance dipole moments) .
- Substituent Effects: Methyl Groups (Target): The 2,5-dimethylfuran and 5-methyloxazole in the target compound likely improve metabolic stability compared to halogenated analogues (e.g., 3b, 3d) but may reduce polarity and aqueous solubility. Chloro/Cyano Groups (Analogues): Compounds like 3b (Cl substituents) and 3c (p-tolyl) exhibit higher melting points (171–174°C) compared to methyl-substituted derivatives, suggesting stronger crystal packing via halogen bonding or π-π stacking .
Physicochemical and Spectroscopic Properties
Biological Activity
N-[(2,5-Dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound by examining its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a furan moiety, an oxazole ring, and a carboxamide group. The synthesis typically involves:
- Formation of the Furan Ring : Derived from biomass through catalytic hydrogenation of 5-hydroxymethylfurfural.
- Synthesis of the Oxazole Ring : Achieved via cyclization reactions with appropriate precursors.
- Coupling Reaction : Involves linking the furan and oxazole rings through a carboxamide bond using coupling reagents.
The biological activity of this compound is attributed to its interaction with various molecular targets in biological systems. The compound may exhibit:
- Antimicrobial Activity : By disrupting bacterial cell walls or inhibiting specific enzymes critical for bacterial survival.
- Antiproliferative Effects : Potentially acting on cancer cell lines by interfering with cellular processes such as DNA replication and repair .
Antimicrobial Properties
Research indicates that oxazole derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for related oxazole compounds against common pathogens are summarized below:
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| 1 | 1.6 | Candida albicans |
| 2 | 0.8 | Candida tropicalis |
| 3 | 3.2 | E. coli |
| 4 | 1.6 | Aspergillus niger |
These results suggest that this compound could exhibit similar efficacy against microbial strains .
Anticancer Activity
The antiproliferative effects of oxazole derivatives have been evaluated using the MTT assay on various human cancer cell lines such as HCT116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). Compounds with structural similarities to this compound have shown promising results in inhibiting cell growth:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | HCT116 | 15 |
| B | HeLa | 10 |
These findings indicate that modifications to the oxazole structure can enhance cytotoxicity against tumor cells .
Study on Antiproliferative Activity
A recent study focused on a series of oxazole derivatives, evaluating their antiproliferative activity against several cancer cell lines. The study revealed that certain modifications in the oxazole scaffold led to increased potency against cancer cells by inhibiting topoisomerase I activity, a crucial enzyme in DNA replication:
"The enzyme inhibition results suggest that properly modified oxazole scaffolds could be considered for the development of new anti-topoisomerase agents" .
Antimicrobial Evaluation
Another study assessed the antimicrobial activity of benzoxazole derivatives against various bacterial strains using standard reference drugs as controls. The results indicated that certain derivatives exhibited significant inhibition zones compared to traditional antibiotics like ampicillin:
| Compound | Inhibition Zone (mm) | Target Bacteria |
|---|---|---|
| C | 30 | S. aureus |
| D | 27 | E. coli |
This highlights the potential of this compound as an effective antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
